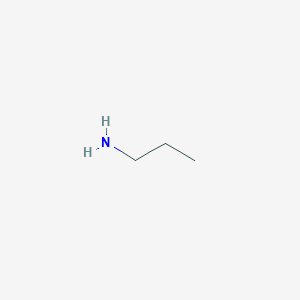
Propylamine
Cat. No. B044156
Key on ui cas rn:
107-10-8
M. Wt: 59.11 g/mol
InChI Key: WGYKZJWCGVVSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07098226B2
Procedure details


Ethanol (36 ml) was added to bromoacetic acid (5.00 g, 36.0 mmol), and the mixture was stirred under ice-cold water-cooling. Propylamine (14.8 ml, 180 mmol) was added to the mixture over one minute, and then the whole was stirred at an external temperature of 80° C. for 2.5 hours. A 4 N aqueous sodium hydroxide solution (27 ml) was added thereto, and the whole was concentrated under reduced pressure. Then, water (27 ml) and tetrahydrofuran (30 ml) were added to the concentrate, and the mixture was stirred at room temperature. A solution of di-t-butyl carbonate (9.43 g, 43.2 mmol) in tetrahydrofuran (6 ml) was added to the mixture, and after 15 minutes, citric acid monohydrate was added to the reaction mixture to acidify it weakly. The whole was extracted with ethyl acetate (150 ml), and the organic layer was washed with water (100 ml) and saturated brine (50 ml) successively. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 5.06 g (65%) of 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid as a colorless solid.







Yield
65%
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([OH:5])=[O:4].[CH2:6]([NH2:9])[CH2:7][CH3:8].[OH-].[Na+].[C:12](=O)([O:18]C(C)(C)C)[O:13][C:14]([CH3:17])([CH3:16])[CH3:15].O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.C(O)C>[C:14]([O:13][C:12]([N:9]([CH2:2][C:3]([OH:5])=[O:4])[CH2:6][CH2:7][CH3:8])=[O:18])([CH3:17])([CH3:16])[CH3:15] |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)N
|
Step Two
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
9.43 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC(C)(C)C)(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)O
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred under ice-cold water-
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the whole was stirred at an external temperature of 80° C. for 2.5 hours
|
|
Duration
|
2.5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the whole was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, water (27 ml) and tetrahydrofuran (30 ml) were added to the concentrate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The whole was extracted with ethyl acetate (150 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with water (100 ml) and saturated brine (50 ml) successively
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N(CCC)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.06 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
